N-Benzylideneisopropylamine

Description

Imines, often referred to as Schiff bases, are a class of organic compounds defined by the presence of a carbon-nitrogen double bond (C=N). This functional group is a cornerstone of modern organic synthesis due to its versatile reactivity. The polarity of the C=N bond allows the imine carbon to act as an electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Imines serve as crucial intermediates in the synthesis of a vast array of nitrogen-containing compounds, including amines, amino acids, and complex heterocyclic structures which are often the core of pharmaceutical drugs and natural products. researchgate.net One of the most common applications is in reductive amination, where an aldehyde or ketone reacts with a primary amine to form an imine, which is then reduced in situ to yield a secondary or tertiary amine. bloomtechz.com Furthermore, the lone pair of electrons on the sp²-hybridized nitrogen atom allows imines to act as ligands, coordinating with metal centers to form complexes that are instrumental in catalysis. researchgate.netnih.govnih.gov Their participation in pericyclic reactions, such as cycloadditions, further broadens their synthetic utility, enabling the construction of complex ring systems with high stereocontrol. nih.govillinoisstate.edu

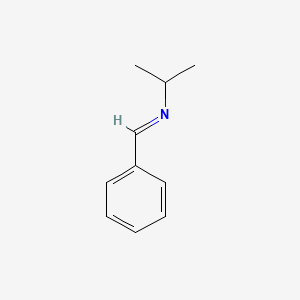

N-Benzylideneisopropylamine, with the chemical formula C₁₀H₁₃N, is an aldimine formed from the condensation of benzaldehyde (B42025) and isopropylamine (B41738). While the broader class of imines is central to many advanced applications, the documented role of this compound in the scientific literature is primarily as a fundamental intermediate in specific synthetic pathways.

Its most well-defined role is as the key intermediate in the synthesis of N-isopropylbenzylamine through the process of reductive amination. bloomtechz.compatsnap.com In this two-step sequence, benzaldehyde and isopropylamine first undergo a condensation reaction to form this compound. This intermediate is typically not isolated but is immediately subjected to a reducing agent, such as sodium borohydride, to yield the final secondary amine product, N-isopropylbenzylamine. bloomtechz.compatsnap.com

| Property | Value |

| Chemical Formula | C₁₀H₁₃N |

| Molar Mass | 147.22 g/mol |

| CAS Number | 6852-56-8 |

| Synonyms | N-Isopropylbenzylideneamine, N-Benzylidene-2-propaneamine |

Beyond its role in reductive amination, research has also documented the use of N-isopropylbenzylamine (the reduced form of the title compound) in the synthesis of this compound-N-oxide. guidechem.comsigmaaldrich.com This transformation highlights the reactivity of the parent amine and the stability of the resulting N-oxide derivative.

While complex imines are frequently employed as chiral auxiliaries in asymmetric synthesis or as specialized ligands in coordination chemistry, this compound is more often representative of a simple, sterically hindered aldimine. Its utility in mechanistic studies often stems from this foundational structure, providing a baseline for understanding the reactivity of the imine functional group. However, extensive studies detailing its application in complex cycloaddition reactions or as a bespoke ligand in catalysis are not prominent in the available literature. Its primary significance remains rooted in its role as a transient, yet crucial, intermediate in established synthetic methodologies.

| Reaction | Reactants | Product | Significance |

| Reductive Amination (Intermediate Formation) | Benzaldehyde, Isopropylamine | This compound | Key intermediate in the synthesis of N-isopropylbenzylamine. bloomtechz.compatsnap.com |

| Reduction | This compound, Sodium Borohydride | N-isopropylbenzylamine | Completion of the reductive amination process. bloomtechz.com |

| Oxidation of Precursor | N-isopropylbenzylamine | This compound-N-oxide | Demonstrates derivatization to form N-oxides. guidechem.comsigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-phenyl-N-propan-2-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDZNWFGNHAZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064492 | |

| Record name | 2-Propanamine, N-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6852-56-8 | |

| Record name | N-(Phenylmethylene)-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6852-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, N-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylideneisopropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, N-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, N-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylideneisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzylideneisopropylamine

Conventional Preparative Routes

Conventional methods for synthesizing related amine structures often involve reductive or alkylation steps. While not always yielding the imine directly, understanding these routes provides context for the formation of the broader class of benzylamines.

Reductive amination is a widely utilized method in organic chemistry to convert a carbonyl group into an amine through an intermediate imine. wikipedia.org The process typically involves the reaction of an aldehyde or ketone with an amine under neutral or slightly acidic conditions to first form an imine, which is then reduced to the corresponding saturated amine. wikipedia.orglibretexts.org

In the context of N-Benzylideneisopropylamine, the compound itself is the imine intermediate formed from the condensation of benzaldehyde (B42025) and isopropylamine (B41738). The subsequent step of a true reductive amination would be the reduction of this imine to form N-isopropylbenzylamine. chemicalbook.comchemicalbook.comtownscript.comchemdad.com The initial imine formation step is reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wikipedia.org

For preparative purposes where the imine is the desired product, the reaction is stopped after the condensation step, and the reducing agent is omitted. The equilibrium can be shifted towards the imine product by removing the water formed during the reaction. While the complete sequence yields an amine, the formation of this compound is the critical first stage of this important reaction. wikipedia.org Common reducing agents used for the subsequent reduction step, which are withheld to isolate the imine, include sodium borohydride, sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride. masterorganicchemistry.com

The reduction of amides is a fundamental method for the synthesis of amines. Specifically, the reduction of N-Isopropylbenzamide yields N-isopropylbenzylamine, the saturated amine corresponding to the target imine. chemicalbook.comchemicalbook.comtownscript.comchemdad.comlookchem.com This transformation involves the conversion of the carbonyl group within the amide functionality into a methylene (B1212753) group (CH₂). This route does not produce the C=N double bond characteristic of an imine and therefore is not a method for synthesizing this compound. It is, however, a valid pathway to the related amine. chemicalbook.comlookchem.com

Direct alkylation of amines with alkyl halides is a straightforward conceptual approach for forming C-N bonds. researchgate.net However, this method is primarily used for the synthesis of secondary or tertiary amines from primary or secondary amines, respectively, and is not a viable route for the synthesis of imines. researchgate.netmasterorganicchemistry.com The reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of an alkyl halide. libretexts.org A significant drawback of this method is the tendency for over-alkylation, where the newly formed, more nucleophilic secondary amine reacts further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com This lack of control makes it a less favorable method for producing specific amine products cleanly. masterorganicchemistry.com Direct N-alkylation is fundamentally unsuited for creating the carbon-nitrogen double bond of an imine like this compound.

Advanced Catalytic Syntheses

Modern synthetic chemistry has increasingly focused on catalytic methods that offer higher efficiency, selectivity, and more environmentally benign conditions. The synthesis of imines, including this compound, has benefited significantly from these advancements, particularly in the areas of aerobic oxidation and electrochemical methods.

The catalytic aerobic oxidation of amines presents a green and efficient route to imines, utilizing molecular oxygen, often from the air, as the ultimate oxidant. researchgate.net This approach can involve the homocoupling of primary amines or the dehydrogenation of secondary amines. sioc-journal.cnresearchgate.net A variety of catalytic systems based on transition metals have been developed for this purpose. Noteworthy is that N-isopropylbenzylamine can be oxidized to produce this compound. rsc.org

Several heterogeneous and homogeneous catalysts have shown high efficacy:

Palladium-Lead Catalysts: An intermetallic Pd3Pb catalyst supported on silica (B1680970) (Pd3Pb/SiO2) has been shown to effectively catalyze the dehydrogenation of N-isopropylbenzylamine to this compound, achieving a 95% yield. rsc.org

Manganese Oxide Catalysts: A cesium-promoted mesoporous manganese oxide (meso Cs/MnOx) material serves as an effective heterogeneous catalyst for the aerobic oxidation of a wide range of amines to imines, with conversions reported to be over 99% under mild conditions. acs.org

Copper Complexes: A dinuclear, butterfly-like copper(I) complex, Cu2(ophen)2, catalyzes the selective oxidation of amines to imines using dioxygen, with reported yields up to 93% and selectivity as high as 99%. sioc-journal.cn Copper(I) chloride has also been used effectively under solvent-free conditions with air as the oxidant. researchgate.net

Cobalt Complexes: A water-soluble cobalt complex has been employed for the oxidative coupling of primary amines to imines using air as the oxidant under ambient conditions, achieving yields up to 96%. researchgate.net

Titanium Dioxide Photocatalysis: Selective oxidation of benzylic amines to imines can be achieved in water using TiO2 as a photocatalyst under UV irradiation with atmospheric oxygen. rsc.org

| Catalyst System | Substrate Example | Product | Yield/Conversion | Key Conditions | Source |

|---|---|---|---|---|---|

| Pd3Pb/SiO2 | N-isopropylbenzylamine | This compound | 95% Yield | p-xylene, 110°C, 5% O2/Ar | rsc.org |

| meso Cs/MnOx | Various amines | Corresponding imines | >99% Conversion | Air atmosphere, absence of promoters | acs.org |

| Cu2(ophen)2 | Primary/Secondary amines | Corresponding imines | Up to 93% Yield | Dioxygen atmosphere | sioc-journal.cn |

| Water-soluble Co complex | Primary amines (e.g., benzylamine) | Corresponding imines | Up to 96% Yield | Water solvent, Air oxidant, ambient temp. | researchgate.net |

| TiO2 (photocatalyst) | Benzylic amines | Corresponding imines | Gram-scale synthesis demonstrated | Water solvent, UV irradiation, O2 | rsc.org |

Electrochemical synthesis offers a sustainable and powerful alternative for the oxidation of amines to imines, replacing conventional chemical oxidants with electricity. nih.govacs.org This field has seen significant advancements, providing pathways to valuable imine compounds through controlled anodic oxidation. nih.govresearchgate.net

The fundamental principle involves the oxidation of an amine at an anode to generate an imine intermediate. nih.gov These reactions can be performed directly on an electrode surface or through the use of redox mediators.

Direct Oxidation: Noble metal-based materials such as platinum, gold, and palladium are considered highly effective catalysts for the direct electrochemical oxidation of amines. nih.gov In one reported method, secondary amines were converted to imines in an undivided cell using a platinum net as the anode. nih.gov

Mediated Oxidation: To improve efficiency and selectivity, mediators such as nitroxyl (B88944) radicals (e.g., TEMPO) or halogen ions can be employed. nih.gov These mediators are oxidized at the anode and then, in turn, oxidize the amine in the bulk solution, before being electrochemically regenerated to continue the catalytic cycle. nih.gov

Mechanistic studies reveal that the amine is oxidized at the anode to form an imine intermediate, which can then be isolated or used in subsequent reactions. nih.gov This approach avoids the need for harsh or hazardous oxidizing agents, aligning with the principles of green chemistry. researchgate.net

Green Chemistry Approaches in Imine Formation

The development of environmentally benign synthetic methods is a central goal of modern chemistry. In the context of imine synthesis, green chemistry principles are applied to reduce waste, eliminate the use of hazardous solvents, decrease energy consumption, and utilize renewable resources and catalysts. These approaches not only minimize the environmental impact but also often lead to improved reaction efficiency, higher yields, and simpler purification procedures. The synthesis of this compound and related imines has been a subject of investigation under various green protocols, including solvent-free conditions, the use of eco-friendly solvents, innovative catalytic systems, and energy-efficient techniques like microwave and ultrasound irradiation.

Solvent-Free and Alternative Solvent Systems

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution.

Solvent-Free Synthesis: The condensation of aldehydes and primary amines to form imines can often be achieved without any solvent. These reactions are typically performed by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. For instance, high-yield regioselective synthesis of various imines has been accomplished by reacting aldehydes and ketones in the absence of both solvents and catalysts. This method is particularly effective for forming imines from aromatic and/or sterically hindered carbonyl compounds. One study demonstrated the synthesis of N-benzylideneaniline by mixing aniline (B41778) and benzaldehyde in a mortar, achieving a 57% yield in just two minutes with a catalytic amount of FeSO4. Another approach involves using montmorillonite, a type of clay, as a heterogeneous catalyst under solvent-free conditions, which allows for high product yields, very short reaction times, and easy catalyst reuse.

Eco-Friendly Solvents: When a solvent is necessary, green alternatives such as water or ethanol (B145695) are preferred. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The use of water as a solvent, combined with sonication, has been shown to enhance the efficiency of imine formation by improving reactant solubility and accelerating reaction kinetics. Similarly, ethanol and ethanol-water mixtures have been successfully used for the synthesis of N-benzylidenepyridine-2-amine at room temperature, yielding up to 95.6% of the product. These methods are advantageous as they often allow for simpler work-up procedures, with pure products being isolated through simple filtration.

Advanced Catalytic Methods

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high selectivity and efficiency, often under milder conditions.

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, thus reducing waste and cost. Supported transition metal catalysts and mineral clays (B1170129) are common examples. Intermetallic compounds, such as Pd3Pb supported on silica (SiO2) or alumina (B75360) (Al2O3), have shown remarkable activity and selectivity in the aerobic oxidation of amines to imines. Specifically, the Pd3Pb/SiO2 catalyst yielded 95% of this compound from the oxidation of N-isopropylbenzylamine after 5 hours. These catalysts are often more efficient than their monometallic counterparts and can be applied to a wide range of substrates, including primary, secondary, aromatic, and aliphatic amines. Montmorillonite clay has also been effectively used as a reusable, heterogeneous catalyst for the condensation of various aldehydes and amines, providing excellent yields in short reaction times under solvent-free conditions.

Energy-Efficient Synthetic Techniques

Reducing energy consumption is another key aspect of green chemistry. Microwave irradiation and ultrasound are two energy-efficient techniques that have been widely adopted in organic synthesis.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often improve product yields. This technique has been successfully applied to the synthesis of a wide variety of imines (Schiff bases) and related N-heterocycles. For example, the synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-nitroaniline was completed in just 8 minutes using microwave assistance without a solvent. The method is noted for its simplicity, speed, and efficiency, making it a valuable green alternative to conventional heating.

Ultrasound Irradiation (Sonication): The application of ultrasound in chemical reactions, known as sonochemistry, can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid—creates localized high-temperature and high-pressure zones that accelerate mass transfer and chemical reactivity. The synthesis of imines has been achieved with excellent yields and short reaction times (e.g., 10 minutes) using ultrasound irradiation, often with a promoter like silica. This technique is particularly effective on a large scale and simplifies the work-up process.

Research Findings on Green Imine Synthesis

The following table summarizes various green chemistry approaches for the synthesis of this compound and structurally related imines, highlighting the reaction conditions and outcomes.

Reactivity and Mechanistic Investigations of N Benzylideneisopropylamine

Fundamental Reactivity Patterns of Imines

Imines, characterized by a carbon-nitrogen double bond (C=N), are versatile functional groups in organic synthesis. wikipedia.orgnumberanalytics.com Their reactivity is largely dictated by the polarization of the C=N bond, which makes the carbon atom electrophilic and the nitrogen atom nucleophilic and basic. masterorganicchemistry.comnih.gov While analogous to the carbonyl group (C=O) in aldehydes and ketones, the C=N bond exhibits distinct reactivity due to the lower electronegativity of nitrogen compared to oxygen, making imines generally less electrophilic than their carbonyl counterparts. masterorganicchemistry.compsu.edu However, their reactivity can be significantly enhanced through protonation or coordination to a Lewis acid, which forms a highly electrophilic iminium ion. nih.govpressbooks.pub

The most fundamental reaction of imines is the nucleophilic addition across the C=N double bond. wikipedia.org This process is analogous to nucleophilic additions to aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com A wide range of nucleophiles, including organometallic reagents (like Grignard or organolithium reagents), enolates, and hydrides, can attack the electrophilic imine carbon. wikipedia.orgnih.gov This addition leads to the formation of a new carbon-nucleophile bond and results in the synthesis of various amine derivatives. wikipedia.org

The mechanism for imine formation from an amine and a carbonyl compound, and its reverse reaction (hydrolysis), typically proceeds through a sequence of protonation, addition, and elimination steps under acid catalysis. masterorganicchemistry.compressbooks.publibretexts.org The addition of a nucleophile to the imine itself follows a similar principle, where the nucleophile attacks the carbon of the C=N bond. brainkart.com Acid catalysis is often employed to activate the imine by protonating the nitrogen atom, forming an iminium salt. nih.govpressbooks.pub This intermediate is significantly more electrophilic and thus more reactive towards nucleophiles than the neutral imine. nih.gov

Table 1: Comparison of Reactivity in Carbonyls vs. Imines

This table outlines the key differences in reactivity between the C=O bond of aldehydes/ketones and the C=N bond of imines.

| Feature | Carbonyl Group (C=O) | Imine Group (C=N) |

| Electronegativity | Oxygen is more electronegative than nitrogen. | Nitrogen is less electronegative than oxygen. psu.edu |

| Electrophilicity | Generally more electrophilic at the carbon atom. masterorganicchemistry.com | Generally less electrophilic at the carbon atom. masterorganicchemistry.compsu.edu |

| Basicity | Weakly basic at the oxygen atom. | Mildly basic at the nitrogen atom, readily protonated. wikipedia.org |

| Activated Form | Protonated carbonyl (oxonium ion). | Protonated imine (iminium ion). nih.gov |

| Reactivity of Activated Form | Highly reactive towards nucleophiles. | Iminium ions are highly reactive electrophiles. nih.govpressbooks.pub |

Stereoselective Transformations

Stereoselective reactions involving imines are crucial for the synthesis of chiral amines, which are vital components of many pharmaceuticals and natural products. acs.orgresearchgate.net Stereoselectivity can be achieved by controlling the facial approach of a nucleophile to the prochiral imine carbon. durgapurgovtcollege.ac.in This control is typically realized through two main strategies:

Substrate Control: An existing chiral center within the imine molecule, often in the N-substituent or the aldehyde/ketone-derived portion, directs the incoming nucleophile to one face of the C=N plane. nih.gov This is a form of diastereoselective reaction.

Reagent or Catalyst Control: A chiral catalyst (such as a chiral Lewis acid or Brønsted acid) or a chiral reagent complexes with the imine, creating a chiral environment that favors nucleophilic attack from a specific direction, leading to an enantioselective transformation. psu.eduacs.org

A notable example involves the diastereoselective alkylation of chiral nitro imine dianions. nih.gov By using a chiral amine like (S)-1-naphthylethylamine as an auxiliary, it is possible to direct the alkylation to produce a specific absolute configuration in the product. nih.gov The level of stereoselectivity is influenced by the steric bulk of the auxiliary and the reaction conditions, such as the presence of additives like HMPA. nih.gov

Table 2: Diastereoselective Alkylations of a Chiral Nitro Imine Dianion

This table presents research findings on the alkylation of the dianion of a chiral nitro imine derived from (S)-1-naphthylethylamine, demonstrating the influence of the electrophile on yield and diastereoselectivity. nih.gov

| Electrophile (R-I) | Product (R-group) | Chemical Yield (%) | Diastereomeric Ratio (dr) |

| Methyl iodide | Methyl | 78 | 89.0:11.0 |

| n-Butyl iodide | n-Butyl | 85 | 92.5:7.5 |

| Isopropyl iodide | Isopropyl | 75 | >95.0:5.0 |

| Allyl iodide | Allyl | 89 | 93.0:7.0 |

| Methallyl iodide | Methallyl | 91 | 94.0:6.0 |

Specific Reaction Pathways Involving N-Benzylideneisopropylamine

This compound serves as a representative imine in various chemical transformations, demonstrating the reactivity patterns discussed above.

Imines are known to participate in cycloaddition reactions, acting as dienophiles or azadienes in Diels-Alder reactions or as partners in [2+2] and [3+2] cycloadditions. wikipedia.orgnumberanalytics.com These reactions are powerful methods for constructing heterocyclic rings. wikipedia.org

While a direct cycloaddition of an imine with a thiirane (B1199164) (a three-membered sulfur-containing heterocycle) is not the most common pathway, thiazolidine (B150603) rings can be formed through domino reactions where an imine or its precursor is a key intermediate. thieme-connect.comthieme-connect.com For example, fused bisthiazolidines can be synthesized in a one-pot process by reacting β-aminothiols with 2-mercaptoacetaldehyde (generated in situ). thieme-connect.comresearchgate.net The mechanism involves the formation of an iminium ion from the amine and aldehyde. thieme-connect.com This is followed by a sequence of intramolecular cyclizations involving the thiol groups, ultimately forming a complex thiazolidine-containing bicyclic scaffold. thieme-connect.com As this compound is formed from benzaldehyde (B42025) and isopropylamine (B41738), these components could participate in analogous domino sequences with appropriate sulfur-containing reagents to generate thiazolidine structures.

Table 3: Synthesis of Fused Bisthiazolidines via an Iminium Ion Domino Reaction

This table shows the results from a study on the synthesis of fused bisthiazolidines from various aminothiols, which generate iminium ion intermediates in situ. thieme-connect.comresearchgate.net

| Entry | Aminothiol Reactant | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | 2-aminoethanethiol | anti-1a | 78 | 92:8 |

| 2 | (R)-2-aminopropane-1-thiol | anti-1b | 89 | 84:16 |

| 3 | (1R,2S)-2-amino-1,2-diphenylethanethiol | anti-1c | 85 | >99:1 |

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. wikipedia.orgrug.nl Imines, or their in situ generated iminium ion intermediates, are central to many important MCRs. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent example. wikipedia.orgorganic-chemistry.org In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. organic-chemistry.org The reaction mechanism proceeds through the initial formation of an imine from the aldehyde and amine. wikipedia.org This imine is then protonated by the carboxylic acid to form an activated iminium ion, which is subsequently attacked by the nucleophilic isocyanide and the carboxylate anion in a sequence that culminates in a Mumm rearrangement to yield the final stable product. wikipedia.org this compound, as a pre-formed imine, can directly enter the Ugi reaction cycle, bypassing the initial condensation step. This makes it a suitable substrate for generating diverse peptide-like structures. beilstein-journals.org

Table 4: Core Components of the Ugi Four-Component Reaction (Ugi-4CR)

This table lists the four essential starting materials required for a typical Ugi reaction.

| Component Number | Type of Compound | Role in Reaction |

| 1 | Aldehyde or Ketone | Carbonyl component, forms imine with amine. wikipedia.org |

| 2 | Amine | Amine component, forms imine with carbonyl. wikipedia.org |

| 3 | Carboxylic Acid | Acid component, protonates imine and adds as a nucleophile. wikipedia.org |

| 4 | Isocyanide | Isocyanide component, acts as a carbon-centered nucleophile. wikipedia.org |

Elucidation of Reaction Mechanisms

To comprehend the intrinsic reactivity of this compound, a series of detailed mechanistic studies are employed. These investigations are crucial for mapping the transformation pathways, identifying transient intermediates, and understanding the factors that govern the reaction's progress and outcome. Methodologies such as control experiments, radical trapping studies, and kinetic analysis provide a comprehensive picture of the underlying mechanism.

Control experiments are fundamental to mechanistic elucidation, serving to establish the necessity of specific reagents and conditions for a chemical transformation to occur. beilstein-journals.org In the context of reactions involving N-benzylidene imines, which can undergo transformations under various catalytic systems, these experiments are indispensable. d-nb.info For instance, in a photocatalyzed reaction, control experiments would typically involve running the reaction in the absence of the photocatalyst, the light source, or a crucial additive to determine if these components are essential for product formation. beilstein-journals.org

To probe for the involvement of radical intermediates, which are common in reactions of N-benzylidenes, radical trapping experiments are conducted. beilstein-journals.org These experiments introduce a "radical trap" or "scavenger" into the reaction mixture. A widely used radical trap is (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. researchgate.netnih.govresearchgate.net If the reaction proceeds through a radical pathway, the transient radical intermediate will react with TEMPO, forming a stable TEMPO-adduct that can be detected and characterized, often by mass spectrometry. researchgate.netnih.gov The formation of such an adduct provides compelling evidence for a single-electron transfer (SET) mechanism and the generation of radical species. nih.gov

Illustrative findings from a set of control experiments for a hypothetical reaction of this compound are presented below.

| Entry | Reaction Conditions | Result | Implication |

|---|---|---|---|

| 1 | Standard conditions (this compound, Reagent B, Catalyst, Light) | High yield of product | Reaction is successful under these conditions. |

| 2 | No Catalyst | No reaction | The catalyst is essential for the transformation. beilstein-journals.org |

| 3 | No Light | No reaction | Light is required to initiate the reaction (suggests a photochemical process). beilstein-journals.org |

| 4 | Standard conditions + TEMPO (2.0 equiv.) | Reaction inhibited; TEMPO-adduct detected | The reaction proceeds via a radical intermediate. researchgate.netbeilstein-journals.org |

A series of experiments are typically performed where the initial concentration of one reactant is varied while the others are kept constant. The effect of this change on the initial reaction rate is then measured to determine the order with respect to that specific reactant.

Below is a data table from a hypothetical kinetic study of a reaction between this compound (A) and a reactant (B).

| Experiment | Initial [this compound] (M) | Initial [B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10-4 |

| 2 | 0.20 | 0.10 | 2.4 x 10-4 |

| 3 | 0.10 | 0.20 | 4.8 x 10-4 |

| 4 | 0.20 | 0.20 | 9.6 x 10-4 |

Rate Law Determination:

Order with respect to this compound: Comparing experiments 1 and 2, the concentration of this compound is doubled ([0.10] to [0.20]), while [B] is held constant. The initial rate also doubles (1.2 x 10⁻⁴ to 2.4 x 10⁻⁴). Since the rate changes proportionally to the concentration, the reaction is first order with respect to this compound.

Order with respect to B: Comparing experiments 1 and 3, the concentration of B is doubled ([0.10] to [0.20]), while [this compound] is held constant. The initial rate quadruples (1.2 x 10⁻⁴ to 4.8 x 10⁻⁴). Since the rate increases by a factor of four when the concentration is doubled (2² = 4), the reaction is second order with respect to B.

Based on this analysis, the rate law for the reaction is:

Rate = k[this compound]¹[B]²

Catalytic Applications and Ligand Design with N Benzylideneisopropylamine Scaffolds

N-Benzylideneisopropylamine as a Ligand in Metal Complexes

This compound and its derivatives, particularly iminophosphanes, serve as effective ligands in the formation of stable and catalytically active metal complexes. The presence of both nitrogen and phosphorus donor atoms in iminophosphane ligands allows for strong and tunable coordination to metal centers, influencing the electronic and steric environment of the catalyst.

Palladium Complexes with Iminophosphane Ligands

Palladium complexes featuring iminophosphane ligands derived from this compound have been recognized for their catalytic potential in various organic reactions. nih.gov These ligands, specifically those of the N-[(2-diphenylphosphanyl)benzylidene]amine type, chelate to the palladium(II) center through the phosphorus and imino nitrogen atoms. nih.gov The resulting complexes often adopt a slightly distorted square-planar geometry. nih.gov

The synthesis of these palladium complexes typically involves the reaction of an appropriate palladium precursor, such as [Pd(COD)Cl2], with the iminophosphane ligand. nih.gov The stability and reactivity of these complexes make them promising candidates as catalysts or catalyst precursors. nih.gov Research has demonstrated the successful synthesis and characterization of dichlorido{N-[2-(diphenylphosphanyl)benzylidene]isopropylamine-κ2 N,P}palladium(II). nih.gov

Table 1: Selected Palladium(II) Complexes with Iminophosphane Ligands

| Complex Name | Ligand Type | Metal Center Geometry | Reference |

|---|---|---|---|

| Dichlorido{N-[2-(diphenylphosphanyl)benzylidene]isopropylamine-κ2 N,P}palladium(II) | Iminophosphane | Slightly distorted square-planar | nih.gov |

| [Ni(CH2SiMe3)(L'b)(Py)] | Phosphinoenaminato | Not specified in abstract | csic.es |

| [Ni(p-C6H4COCH3)(OH)(L'a)]-Na+ | Phosphinoenaminato | Not specified in abstract | csic.es |

The modular nature of iminophosphine ligands allows for systematic modifications of their steric and electronic properties, which in turn can fine-tune the catalytic activity of the corresponding palladium complexes in cross-coupling reactions like the Heck and Suzuki reactions. csic.esdergipark.org.tr

Ligand Applications in Organometallic Compound Preparation (e.g., Bis(cyclopentadienyl)magnesium)

N-Isopropylbenzylamine, a precursor to this compound, has been utilized as a ligand in the synthesis and characterization of organometallic compounds such as bis(cyclopentadienyl)magnesium. sigmaaldrich.comlookchem.comsmolecule.comsigmaaldrich.comtownscript.com In these applications, the amine acts as a coordinating agent, forming adducts with the organometallic species. sigmaaldrich.com For instance, N-isopropylbenzylamine forms an amine adduct with magnesocene in toluene (B28343) at ambient temperature. sigmaaldrich.com This interaction facilitates the preparation and stabilization of the desired organometallic compound. sigmaaldrich.comlookchem.comsmolecule.comsigmaaldrich.comtownscript.com

The use of such ligands is a common strategy in organometallic synthesis to control the reactivity and solubility of the metal complexes. msu.edu The formation of these adducts can be crucial for the successful isolation and characterization of the target organometallic compound.

Asymmetric Catalysis Featuring Imine Substrates

The C=N double bond of imines presents a key functional group for asymmetric transformations to produce chiral amines, which are valuable building blocks in pharmaceuticals and fine chemicals. sioc-journal.cn this compound and its derivatives are not only important as ligands but also as substrates in asymmetric catalysis.

Chiral Primary Amine Organocatalysis

Chiral primary amines have gained prominence as powerful organocatalysts for a wide range of enantioselective reactions. sioc-journal.cnrsc.org These catalysts can activate carbonyl compounds and imines through the formation of reactive enamine or iminium intermediates. sioc-journal.cn The asymmetric 1,2-addition to the C=N bond of imines is a highly effective method for synthesizing nitrogen-containing compounds with an α-chiral center. sioc-journal.cn

While direct research focusing solely on this compound in this context is specific, the principles of chiral primary amine catalysis are broadly applicable to imine substrates. sioc-journal.cnrsc.org Catalysts derived from natural amino acids and Cinchona alkaloids have demonstrated high efficiency and enantioselectivity in reactions involving imines. rsc.org The mechanism often involves the formation of a transient chiral iminium ion from the substrate and the catalyst, which then reacts with a nucleophile under stereocontrol. mdpi.com

Table 2: Organocatalytic Approaches for Asymmetric Imine Functionalization

| Catalytic Approach | Key Intermediate | Typical Catalyst Type | Reference |

|---|---|---|---|

| Chiral Primary Amine Catalysis | Enamine/Iminium Ion | Cinchona alkaloid derivatives, amino acid derivatives | sioc-journal.cnrsc.org |

| Chiral Brønsted Acid Catalysis | Protonated Imine | BINOL-derived phosphoric acids | beilstein-journals.orgnih.gov |

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines

Asymmetric hydrogenation of imines is a direct and atom-economical method for producing chiral amines. chinesechemsoc.org Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are widely employed for this purpose. rsc.orgajchem-b.com

Iridium complexes have proven to be highly effective catalysts for the asymmetric hydrogenation of various imines. chinesechemsoc.orgsonar.chacs.orgacs.org Chiral ligands, such as those based on phosphine-oxazolines and spiro-phosphine-amine-phosphines, are crucial for achieving high enantioselectivity. chinesechemsoc.orgacs.org These catalysts create a chiral pocket around the metal center, which differentiates between the two faces of the imine substrate during hydrogenation. chinesechemsoc.org

For instance, iridium catalysts with chiral spiro phosphine-oxazoline ligands have been successfully used for the highly enantioselective hydrogenation of cyclic imines. acs.org Similarly, iridium catalysts bearing spiro phosphine-amine-phosphine ligands have shown excellent performance in the asymmetric hydrogenation of challenging dialkyl imines. chinesechemsoc.org The success of these hydrogenations often depends on the precise tuning of the chiral ligand to create a suitable steric and electronic environment for the substrate. chinesechemsoc.org While direct hydrogenation of this compound is a specific case, the established efficacy of iridium catalysts with a broad range of imine substrates suggests their potential applicability. chinesechemsoc.orgsonar.chacs.orgacs.orgrsc.org

Table 3: Iridium-Catalyzed Asymmetric Hydrogenation of Imines

| Catalyst System | Ligand Type | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Iridium-SpiroPNP | Spiro Phosphine-Amine-Phosphine | Dialkyl Imines | Precisely adjusted chiral pocket | chinesechemsoc.org |

| Iridium-SpiroPO | Spiro Phosphine-Oxazoline | Cyclic Imines | High enantioselectivity for nicotine (B1678760) analogues | acs.org |

| Ir-tBu-ax-Josiphos | Josiphos | Sterically Hindered Cyclic Imines | High yields and enantioselectivities for THIQs | acs.org |

The development of air- and moisture-stable iridium catalysts has further enhanced the practical utility of this methodology. sonar.ch These catalytic systems provide a powerful tool for the synthesis of a wide array of enantioenriched amines.

Other Asymmetric Addition Reactions (e.g., Mannich, Strecker, Hydrophosphonylation)

Imines such as this compound are key substrates or intermediates in several important asymmetric addition reactions that form new carbon-carbon and carbon-heteroatom bonds.

Mannich Reaction The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgorganic-chemistry.org The reaction involves an aldehyde, a primary or secondary amine (which together form an imine or iminium ion in situ), and an enolizable carbonyl compound. wikipedia.orgbuchler-gmbh.com The central step of the mechanism is the nucleophilic attack of an enol onto the electrophilic iminium ion. wikipedia.org Asymmetric Mannich reactions are powerful tools for constructing chiral, nitrogen-containing molecules, and various organocatalytic systems have been developed to achieve high enantioselectivity. buchler-gmbh.comru.nl An imine like this compound can function as the pre-formed electrophile (Schiff base), reacting with nucleophiles such as enols, enolates, or enamines to yield the corresponding Mannich adducts.

Strecker Reaction The Strecker synthesis is a classic method for producing α-amino acids. wikipedia.org The process involves the reaction of an aldehyde or ketone with an amine and cyanide. wikipedia.org The key intermediate is an α-aminonitrile, formed by the nucleophilic addition of cyanide to an imine, which is subsequently hydrolyzed to the final amino acid. wikipedia.org this compound, as a stable imine, is a suitable substrate for the cyanide addition step. The development of catalytic, asymmetric versions of the Strecker reaction, using chiral catalysts to control the stereochemical outcome, has made it a vital method for accessing enantiomerically enriched natural and unnatural α-amino acids. wikipedia.orgnih.gov

Hydrophosphonylation The hydrophosphonylation of imines involves the addition of the P-H bond of a hydrophosphonylating agent, such as a dialkyl phosphite, across the C=N double bond. This reaction provides a direct route to α-amino phosphonates, which are important structural motifs in medicinal chemistry. Research into the asymmetric hydrophosphonylation of chiral N-phosphonyl imines has demonstrated that these substrates react efficiently with lithium phosphites to give chiral α-amino phosphonates in excellent yields (94-97%) and with high diastereoselectivity (93:7 to 99:1). nih.gov In these studies, the use of an N-isopropyl group on the chiral auxiliary was found to be superior to other protecting groups in controlling the diastereoselectivity of the addition. nih.gov

Design and Synthesis of this compound-Derived Catalysts

The structural backbone of this compound can be modified to create novel and effective organocatalysts. A key strategy involves the introduction of additional functional groups to generate bifunctional catalysts capable of activating multiple substrates simultaneously.

Bifunctional N,N-Di-isopropylbenzylamineboronic Acid Catalysts

A prominent example of a catalyst derived from a related scaffold is N,N-di-isopropylbenzylamine-2-boronic acid. This molecule is a bifunctional catalyst, containing both a Lewis basic amine site and a Lewis acidic boronic acid moiety. rsc.orgchemrxiv.org These catalysts have been successfully synthesized via directed metallation-borylation methods. rsc.orgresearchgate.net

They have proven to be highly effective in promoting direct amide formation between carboxylic acids and amines under ambient conditions. rsc.orgresearchgate.net The proposed mechanism involves the boronic acid activating the carboxylic acid, while the intramolecular amine base assists in the proton transfer steps.

The reactivity of these catalysts can be fine-tuned by introducing substituents onto the aromatic ring. rsc.orgresearchgate.net Studies have shown that adding an electron-withdrawing group (e.g., fluoro, trifluoromethyl) enhances the catalytic activity, whereas an electron-donating group (e.g., methoxy) leads to a significant decrease in reactivity. rsc.orgresearchgate.net Design of Experiment (DoE) studies on the parent system identified that optimal performance is achieved at a 5 mol% catalyst loading and under higher dilution conditions. rsc.orgresearchgate.net

Table 2: Effect of Substituents on the Reactivity of N,N-Di-isopropylbenzylamine-2-boronic Acid Catalysts in Amide Formation

| Catalyst Derivative | Substituent Type | Relative Reactivity |

| 3-Fluoro-N,N-di-isopropylbenzylamine-2-boronic acid | Electron-withdrawing | Increased |

| 5-Trifluoromethyl-N,N-di-isopropylbenzylamine-2-boronic acid | Electron-withdrawing | Increased |

| 3-Methoxy-N,N-di-isopropylbenzylamine-2-boronic acid | Electron-donating | Decreased |

| Data derived from studies on direct amide formation. rsc.orgresearchgate.net |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for identifying the characteristic functional groups and monitoring the formation of N-Benzylideneisopropylamine.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in confirming the synthesis of this compound by identifying its key functional groups. nih.govupi.eduinnovatechlabs.com The most significant vibrational mode is the C=N (imine) stretch, which provides a clear indication of Schiff base formation. researchgate.netpsu.edu This characteristic absorption band typically appears in the region of 1690-1640 cm⁻¹. researchgate.net The formation of the imine is further confirmed by the disappearance of the C=O stretching band from the parent aldehyde (around 1703 cm⁻¹) and the N-H bending vibration of the primary amine. orgchemboulder.comresearchgate.net

Table 1: Key FTIR Absorption Bands for this compound Synthesis

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=N Stretch (Imine) | 1690-1640 | Appears in product, indicates Schiff base formation. researchgate.net |

| C=O Stretch (Aldehyde) | ~1703 | Disappears during reaction. researchgate.net |

| N-H Bend (Primary Amine) | 1650-1580 | Disappears from starting material. orgchemboulder.com |

| Aromatic C-H Stretch | 3100-3000 | Present in both reactant and product. instanano.com |

Note: The exact positions of the peaks can be influenced by the molecular environment and experimental conditions.

Raman Spectroscopy for Reaction Monitoring and Conjugation Studies

Raman spectroscopy complements FTIR and is particularly effective for in-process monitoring of chemical reactions, including the synthesis of imines. spectroscopyonline.comnih.govnih.gov It can track the progress of the reaction in real-time by monitoring the intensity changes of specific Raman bands. tue.nl For instance, an increase in the intensity of the C=N stretching vibration, often observed around 1664 cm⁻¹, confirms the formation of the Schiff base. researchgate.net

Raman spectroscopy is also a valuable tool for investigating the electronic conjugation within the molecule. researchgate.net The extent of conjugation between the phenyl ring and the imine group influences the frequency of the C=N vibrational mode. researchgate.net Studies on similar Schiff bases have shown that factors like protonation or complexation can cause a significant shift in the C=N stretching frequency, providing insights into the electronic structure of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound and for monitoring the kinetics of its formation. magritek.combeilstein-journals.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

Reaction progress can be quantitatively monitored by comparing the integration of the aldehydic proton signal (around 9-10 ppm) in the starting material with the imine proton signal (CH=N) in the product. researchgate.netacs.org The disappearance of the aldehyde proton peak and the appearance and growth of the imine proton peak signify the conversion to this compound. acs.org

In the ¹H NMR spectrum, the proton of the imine group (CH=N) is a key diagnostic signal, typically appearing as a singlet in the downfield region. For the closely related N-benzylidenebenzylamine, this proton resonates at approximately 8.32 ppm. chemicalbook.com The protons of the phenyl ring and the isopropyl group will also show characteristic chemical shifts and splitting patterns. libretexts.orgnetlify.appdocbrown.info

The ¹³C NMR spectrum provides further structural confirmation. The carbon atom of the imine group (C=N) is particularly noteworthy, with its chemical shift appearing in the range of 170-155 ppm. researchgate.net The disappearance of the aldehyde carbonyl carbon signal (around 170 ppm) also indicates the completion of the reaction. researchgate.net

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for N-Benzylideneamine Structures

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H | Imine (CH=N) | ~8.3 | Diagnostic singlet for the imine proton. chemicalbook.com |

| ¹H | Aromatic (Ar-H) | 7.0-8.0 | Complex multiplet signals. ucl.ac.uk |

| ¹H | Isopropyl (CH) | Variable | Multiplet, depends on structure. |

| ¹H | Isopropyl (CH₃) | Variable | Doublet, depends on structure. |

| ¹³C | Imine (C=N) | 170-155 | Characteristic downfield signal for the imine carbon. researchgate.net |

| ¹³C | Aromatic (Ar-C) | 120-150 | Multiple signals for the phenyl carbons. |

| ¹³C | Isopropyl (CH) | Variable | Signal for the methine carbon. |

Note: Chemical shifts are relative to TMS (Tetramethylsilane) and can vary based on the solvent and specific molecular structure. pitt.edusocratic.orgexamqa.com

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. The molecular ion peak in the mass spectrum will correspond to the molecular weight of this compound.

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy, primarily UV-Vis absorption spectroscopy, is used to study the electronic transitions within this compound and provides insights into its photophysical properties. researchgate.net

UV-Vis Absorption Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the molecule. sci-hub.seupi.edu The conjugated system formed by the phenyl ring and the imine double bond gives rise to characteristic π → π* transitions. psu.edu In similar N-benzylideneaniline systems, these transitions result in strong absorption bands. uminho.pt The introduction of different substituents on the aromatic rings can lead to a shift in the maximum absorption wavelength (λmax). uminho.pt

For a related compound, N,N'-Bis(benzylidene)ethylenediamine, a UV-Vis absorption band was observed at 243.4 nm. researchgate.net Another study on a gold(III) complex involving N-benzylidene-isopropylamine noted a low-energy absorption band between 293 nm and 334 nm. rsc.org The specific λmax for this compound will depend on the solvent and the precise electronic structure. mdpi.commsu.eduyoutube.com The n → π* transition, involving the non-bonding electrons of the nitrogen atom, is also possible but is typically much weaker than the π → π* transitions. msu.edu

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N'-Bis(benzylidene)ethylenediamine |

| N-benzylidenebenzylamine |

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive technique used to investigate the electronic structure and emissive properties of molecules. horiba.comlibretexts.org When a molecule absorbs light, it moves to a higher electronic state (photo-excitation). It then releases this energy, partly in the form of emitted light or luminescence, as it relaxes to a lower energy state. horiba.comlibretexts.org The study of imines and Schiff bases through PL spectroscopy reveals that their emission properties are influenced by molecular structure, solvent polarity, and substituent groups. acs.orgacs.org

While specific photoluminescence data for this compound is not extensively detailed in the surveyed literature, the behavior of similar N-alkyl imines provides valuable insights. For instance, certain N-alkyl imines are known to be fluorescent, with the E-isomer typically being more emissive than the Z-isomer. acs.org This isomer-dependent fluorescence can lead to a "photodarkening" effect upon E-to-Z photoisomerization. acs.org Studies on hydroxyl group-terminated poly(propyl ether imine) dendrimers show they absorb light in the 260–340 nm range and exhibit an emission peak around 390 nm when excited at 330 nm. acs.org The emission intensity of these related compounds is sensitive to environmental factors, such as pH and solvent viscosity. acs.org

For a class of N-alkyl imines, fluorescence quantum yields (PLQY) and lifetimes have been recorded, showing dependence on the N-alkyl substituent, which influences non-radiative decay pathways. acs.org

Table 1: Photophysical Properties of a Representative N-Alkyl Imine (E-2a) in MeCN

| Property | Value |

|---|---|

| Absorption λmax (nm) | 346 |

| Emission λmax (nm) | 430 |

| Stokes Shift (cm⁻¹) | 5860 |

| Photoluminescence Quantum Yield (PLQY) (%) | 12.6 |

| Fluorescence Lifetime (ns) | 2.8 |

Data sourced from a study on related N-alkyl imines, as specific data for this compound was not available. acs.org

The photoluminescence of imines can also be affected by halogen substituents, which can induce changes in surface morphology, molecular packing, and crystalline phase, leading to broad emission bands in the visible region (~400–750 nm). mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can map the electron density and deduce the positions of atoms, bond lengths, and bond angles. wikipedia.orgriken.jp

A crystal structure for the specific, unbound compound this compound was not found in the surveyed literature. However, the structure of a related palladium(II) complex, Dichlorido{N-[2-(diphenylphosphanyl)benzylidene]isopropylamine-κ²N,P}palladium(II), has been determined. nih.gov In this complex, the this compound derivative acts as a bidentate ligand, coordinating to the palladium center through its imino nitrogen and a phosphine (B1218219) group attached to the benzylidene ring. nih.gov

The Pd(II) atom in this complex adopts a slightly distorted square-planar geometry. nih.gov The analysis of this complex provides valuable, albeit indirect, information about the conformational possibilities and bonding characteristics of the this compound framework when interacting with a metal center. nih.gov

Table 2: Selected Bond Lengths in Dichlorido{N-[2-(diphenylphosphanyl)benzylidene]isopropylamine-κ²N,P}palladium(II)

| Bond | Length (Å) |

|---|---|

| Pd1—Cl1 | 2.3551 (8) |

| Pd1—Cl2 | 2.2858 (8) |

| Pd1—P1 | 2.2229 (8) |

| Pd1—N1 | 2.112 (2) |

| P1—C7 | 1.821 (3) |

| N1—C1 | 1.285 (4) |

| N1—C20 | 1.488 (4) |

Data derived from the crystallographic study of the palladium complex. nih.gov

The crystal lattice of this complex is stabilized by intermolecular C—H···O and C—H···π interactions. nih.gov

Electrochemical Methods for Mechanistic Insights and Reactivity Assessment

Electrochemical methods, such as cyclic voltammetry and controlled-potential electrolysis, are powerful tools for investigating the redox properties of molecules and elucidating reaction mechanisms. libretexts.orgrsc.org These techniques measure the current response of a substance to a varying applied potential, providing information on oxidation and reduction processes. libretexts.org

Direct electrochemical studies specifically on this compound are not prominent in the reviewed literature. However, research on related Schiff bases and imines offers a general understanding of their electrochemical behavior. For many imine compounds, the redox processes are irreversible. mdpi.comresearchgate.netresearchgate.net For example, the electrochemical reduction of N-(benzylidene)-2-aminopyrimidine occurs in alkaline conditions via a two-electron uptake, which is diffusion-controlled and irreversible. researchgate.net

Studies on other imine derivatives show that they undergo irreversible oxidation at potentials typically ranging from 0.7 V to 0.9 V. mdpi.com The specific potential is influenced by substituents on the aromatic rings. mdpi.com For instance, N-benzyl-4-piperidone curcumin (B1669340) analogs exhibit a good correlation between experimental and theoretically calculated oxidation potentials. mdpi.com The irreversible nature of the oxidation is often attributed to a chemical reaction that follows the initial electron transfer, such as dimerization. mdpi.com

Electrosynthesis has also been employed for the preparation of related compounds like N-benzylidene benzylamine (B48309) from dibenzylamine, highlighting the utility of electrochemical approaches in the synthesis and derivatization of imines under mild conditions. sioc-journal.cn

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dichlorido{N-[2-(diphenylphosphanyl)benzylidene]isopropylamine-κ²N,P}palladium(II) |

| N-(benzylidene)-2-aminopyrimidine |

| N-benzyl-4-piperidone curcumin analogs |

| N-benzylidene benzylamine |

| Dibenzylamine |

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of N-Benzylideneisopropylamine, offering a detailed picture of its electronic landscape and predicting its chemical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. wikipedia.orgnih.gov It allows for the calculation of various molecular properties, providing insights into reactivity and spectroscopic characteristics. mpg.descispace.com For molecules like this compound, DFT calculations can elucidate the distribution of electrons, identify reactive sites, and predict spectroscopic data.

Studies on related imine compounds demonstrate the utility of DFT in understanding their molecular properties. For instance, DFT calculations have been employed to analyze the electronic properties and bonding characteristics of imines, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these frontier orbitals is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Furthermore, DFT is instrumental in the assignment of vibrational spectra (infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, when compared with experimental spectra, allows for a precise assignment of the observed vibrational modes to specific molecular motions. researchgate.netresearchgate.net This has been successfully applied to other N-alkylated aniline (B41778) derivatives, where DFT calculations at the B3LYP/6-311++G(d,p) level of theory have provided detailed vibrational assignments. researchgate.net

The reactivity of this compound can be predicted by analyzing the molecular electrostatic potential (MESP) map generated from DFT calculations. researchgate.netniscpr.res.in The MESP identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), indicating likely sites for chemical attack. niscpr.res.inmdpi.com For example, the nitrogen atom of the imine group, with its lone pair of electrons, is expected to be a nucleophilic center, while the imine carbon is electrophilic.

Table 1: Calculated Electronic Properties of a Related Imine Derivative using DFT This table presents representative data for a related imine compound to illustrate the type of information obtained from DFT calculations, as specific data for this compound was not available in the search results.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311++G(d,p) |

| Energy Gap (ΔE) | 5.3 eV | B3LYP/6-311++G(d,p) |

Data is hypothetical and for illustrative purposes only.

For studying this compound in more complex environments, such as in solution or within a biological system, combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are highly effective. cecam.orgusc.edu This hybrid approach treats the chemically active part of the system (e.g., the this compound molecule and its immediate interacting partners) with high-accuracy QM methods, while the larger, less reactive environment (e.g., solvent molecules or a protein scaffold) is described by computationally less expensive MM force fields. nih.govscispace.com

The power of QM/MM lies in its ability to model large, complex systems without sacrificing the accuracy needed to describe chemical reactions or electronic phenomena. nih.govbioexcel.eu The interaction between the QM and MM regions is a critical aspect of these calculations, with different schemes available, such as mechanical embedding, electrostatic embedding, and polarized embedding. usc.edunih.gov Electrostatic embedding, where the QM region's electronic structure is polarized by the charge distribution of the MM environment, is a common and effective approach. usc.edu

While specific QM/MM studies on this compound were not found, the methodology has been extensively applied to a wide range of chemical and biological systems, including enzymatic reactions and the study of molecules in solution. nih.govmdpi.com For instance, QM/MM simulations can be used to investigate the mechanism of hydrolysis of the imine bond in this compound in an aqueous solution, providing insights into the role of individual water molecules in the reaction pathway.

Molecular Dynamics and Simulation Studies for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape of this compound and its interactions with surrounding molecules. nih.govbiorxiv.org

Conformational analysis of flexible molecules like this compound is a key application of MD. The rotation around single bonds, such as the C-N single bond and the bonds within the isopropyl group, allows the molecule to adopt various conformations. MD simulations can explore the potential energy surface of the molecule, identifying low-energy (stable) conformations and the energy barriers between them. frontiersin.orgmpg.de

MD simulations are also invaluable for studying intermolecular interactions. nih.govmdpi.com By simulating this compound in a solvent, such as water or an organic solvent, one can analyze the structure and dynamics of the solvation shell. This includes examining hydrogen bonding between the imine nitrogen and solvent molecules, as well as van der Waals and electrostatic interactions. frontiersin.org The strength and nature of these interactions are crucial for understanding the solubility and reactivity of the compound.

Table 2: Representative Intermolecular Interaction Energies from MD Simulations This table illustrates the types of interaction energies that can be calculated from MD simulations for a molecule like this compound in a solvent. The values are hypothetical.

| Interaction Type | Molecule-Solvent | Solvent-Solvent |

|---|---|---|

| van der Waals Energy (kJ/mol) | -25.3 | -40.1 |

| Electrostatic Energy (kJ/mol) | -30.8 | -55.2 |

Data is hypothetical and for illustrative purposes only.

Computational Design and Prediction of Chemical Reactivity and Selectivity

Computational chemistry plays a crucial role in the rational design of new molecules and in predicting their chemical reactivity and selectivity. researchgate.netmit.edu For this compound and its derivatives, computational methods can be used to screen for compounds with desired properties, potentially guiding synthetic efforts. nih.gov

The prediction of chemical reactivity often relies on concepts from conceptual DFT, which uses global and local reactivity descriptors to understand and predict how a molecule will behave in a chemical reaction. rsc.org Global descriptors, such as electronic chemical potential, hardness, and electrophilicity index, provide a general measure of a molecule's reactivity. mdpi.com Local descriptors, like the Fukui function or dual descriptor, identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.com

Computational methods can also be used to predict the selectivity of reactions involving this compound. For example, in reactions with multiple possible products, DFT calculations can be used to determine the activation energies for the different reaction pathways. The pathway with the lowest activation energy is generally the most favored, allowing for the prediction of the major product. This approach has been successfully used to understand and predict the outcomes of a wide range of chemical reactions.

Analysis of Bonding and Electronic Properties

A detailed analysis of the bonding and electronic properties of this compound provides a fundamental understanding of its structure and stability. nih.gov Computational methods offer a variety of tools to probe the nature of the chemical bonds and the distribution of electrons within the molecule. rsc.org

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, is a powerful method for analyzing the electron density to characterize chemical bonds. researchgate.net By locating bond critical points (BCPs) in the electron density, one can determine whether a bond is primarily covalent or ionic and assess its strength. researchgate.net The values of the electron density and its Laplacian at the BCP provide quantitative measures of the bond's character.

Natural Bond Orbital (NBO) analysis is another widely used method for studying bonding and electronic structure. researchgate.net NBO analysis transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the intuitive chemical concepts of core, lone pair, and bonding orbitals. This allows for the investigation of charge transfer and hyperconjugative interactions within the molecule, which can have a significant impact on its stability and reactivity. researchgate.net For this compound, NBO analysis could be used to quantify the delocalization of the nitrogen lone pair electrons into the phenyl ring and the imine π-system.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Water |

Advanced Synthetic Applications in Organic Chemistry

Synthesis of Chiral Nitrogen-Containing Compounds

The asymmetric synthesis of nitrogen-containing compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of these molecules often dictates their biological activity. acs.orgsioc-journal.cn N-Benzylideneisopropylamine and its derivatives are valuable precursors in the stereoselective synthesis of chiral amines and heterocycles. mdpi.combeilstein-journals.orgrsc.org The imine's carbon-nitrogen double bond provides a site for nucleophilic attack, and the use of chiral catalysts or auxiliaries can direct this addition to create a specific stereoisomer with high enantiomeric excess. acs.orgmdpi.com

One notable strategy involves the use of chiral organocatalysts, such as binaphthyl phosphoric acids, to promote the asymmetric addition of nucleophiles to imines. mdpi.com These catalysts create a chiral environment around the imine, favoring the formation of one enantiomer over the other. Another approach utilizes chiral sulfinimines, where a chiral sulfinyl group is attached to the nitrogen atom. beilstein-journals.orgarkat-usa.org This sulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of nucleophilic additions to the imine carbon. After the desired transformation, the sulfinyl group can be easily removed to yield the enantiomerically enriched amine. beilstein-journals.orgarkat-usa.org

The synthesis of complex nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals, often relies on these asymmetric strategies. beilstein-journals.orgarkat-usa.org For instance, the intramolecular Mannich reaction of sulfinimine-derived intermediates has been employed in the efficient asymmetric synthesis of alkaloids like (-)-epimyrtine and (-)-indolizidine 209B. arkat-usa.org

Preparation of Functionalized Derivatives and Intermediates

This compound is a key starting material for the synthesis of various functionalized derivatives that serve as important intermediates in multi-step synthetic sequences.

This compound-N-oxide, a nitrone derivative, is synthesized from this compound through oxidation. lookchem.comscientificlabs.comsigmaaldrich.comsigmaaldrich.comtref.com.mkmade-in-china.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide. smolecule.com The resulting N-oxide is a valuable intermediate in its own right, participating in various cycloaddition reactions, particularly with alkenes, to form isoxazolidine (B1194047) rings. These heterocyclic structures are versatile precursors for the synthesis of 1,3-amino alcohols and other important functional groups. The molecular formula for this compound-N-oxide is C10H13NO. chemsrc.com

Table 1: Synthesis and Properties of this compound-N-Oxide

| Property | Value |

|---|---|

| Starting Material | N-Isopropylbenzylamine lookchem.comscientificlabs.comsmolecule.com |

| Synonym | (Z)-N-benzylidenepropan-2-amine oxide chemsrc.com |

| Molecular Formula | C10H13NO chemsrc.com |

| Molecular Weight | 163.216 g/mol chemsrc.com |

This compound is a useful intermediate in the preparation of aminoacetamide derivatives. google.comepo.org The synthesis involves a multi-step process where a primary amine is first reacted with benzaldehyde (B42025) to form an N-benzylideneamine derivative like this compound. google.comepo.org This intermediate is then reacted with dimethyl sulfate (B86663) or diethyl sulfate to form a secondary amine. Finally, the secondary amine is reacted with a 2-haloacetamide to yield the desired aminoacetamide derivative. google.comepo.org These aminoacetamide derivatives are valuable as intermediates in the synthesis of novel antibiotics. google.comepo.org

Table 2: Synthesis of Aminoacetamide Derivatives

| Step | Reactants | Product |

|---|---|---|

| 1 | Primary amine, Benzaldehyde | N-Benzylideneamine derivative google.comepo.org |

| 2 | N-Benzylideneamine derivative, Dimethyl/Diethyl sulfate | Secondary amine google.comepo.org |

| 3 | Secondary amine, 2-Haloacetamide | Aminoacetamide derivative google.comepo.org |

Thiazolidines are five-membered sulfur and nitrogen-containing heterocycles that exhibit a wide range of biological activities. nih.gov The synthesis of certain thiazolidine (B150603) derivatives can be achieved through the reaction of imines, such as this compound, with α-mercaptoacetic acid (thioglycolic acid). nih.gov This reaction proceeds via a cyclocondensation mechanism. The nitrogen of the imine and the sulfur of the thioglycolic acid act as nucleophiles, leading to the formation of the thiazolidine ring. The substituent on the imine nitrogen, in this case, the isopropyl group, will be present on the nitrogen of the resulting thiazolidine ring. These thiazolidinone derivatives have been investigated for their potential as antimicrobial and anticancer agents. researchgate.net

Integration into One-Pot Tandem Reactions for Complex Molecule Synthesis

One-pot tandem reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, represent an efficient and sustainable approach to synthesizing complex molecules. rsc.orgresearchgate.netnih.gov this compound and its derivatives can be effectively integrated into such reaction cascades. sioc-journal.cn